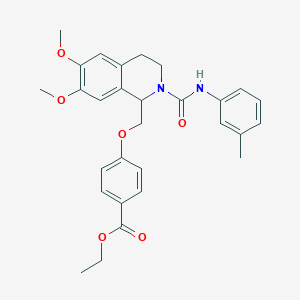

Ethyl 4-((6,7-dimethoxy-2-(m-tolylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate was prepared as a novel anti-juvenile hormone agent, indicating that the synthesis of such compounds is often targeted towards biological activity . Another related compound, ethyl 4-[(6-substituted 2,2-dimethyl-2H-chromen-7-yl)methoxy]benzoates, was synthesized and evaluated for its biological activity, suggesting a similar approach could be taken for the synthesis of Ethyl 4-((6,7-dimethoxy-2-(m-tolylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate .

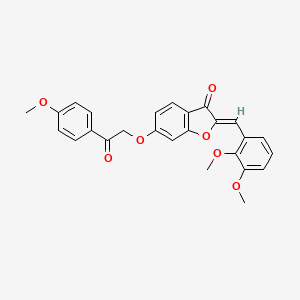

Molecular Structure Analysis

The molecular structure of compounds similar to this compound is complex, with multiple functional groups that can interact with biological targets. The presence of methoxy and ethoxy groups, as well as the benzene ring, are common features that play a significant role in the biological activity of these compounds .

Chemical Reactions Analysis

The chemical reactions of related compounds involve interactions with biological systems. For example, compound 2 from the first paper induced precocious metamorphosis in larvae, which is a JH-deficiency symptom . Similarly, compound 3b from the second paper showed significant biological activity by inducing precocious metamorphosis through the decrease of JH I in hemolymph . These reactions are indicative of the potential interactions that this compound might have in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures to this compound can be inferred from the behavior of the compounds described in the papers. For instance, the stability and reactivity of the compound can be related to the presence of the ester group and the aromatic system . The thermal rearrangement of a related compound, ethyl 4-methoxy-4a-methyl-4aH-benzocycloheptene-5-carboxylate, suggests that the compound may also exhibit interesting thermal behavior .

Scientific Research Applications

Synthesis and Chemical Reactions

Ethyl 4-((6,7-dimethoxy-2-(m-tolylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is involved in various synthesis processes. For instance, the reaction of isatin with certain amines, including 2-(3,4-dimethoxyphenyl)ethylamine, results in derivatives of 1,2,3,4-tetrahydroisoquinoline, a compound structurally related to this compound (Brouwer, Craig, Jeffreys, & Munro, 1972).

In another study, coupling of ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate with diazotized anilines resulted in compounds related to this compound. These compounds showed potential cytotoxicity against certain cancer cell lines, demonstrating its relevance in anticancer research (Saleh, Hassaneen, Mohamed, & Mohamed, 2020).

Applications in Biological and Medical Research

Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate, a compound with a similar structure, was studied as an anti-juvenile hormone agent. It induced symptoms of juvenile hormone deficiency in silkworm larvae, highlighting the compound's potential in biological and entomological studies (Ishiguro, Fujita, Kim, Shiotsuki, & Kuwano, 2003).

Another research explored the enantiomers of 1,2,3,4-tetrahydroisoquinoline-1-acetic acids, which are structurally related to this compound. The study involved kinetic resolution of these compounds using Burkholderia cepacia lipase, contributing to the field of stereochemistry and pharmaceutical chemistry (Paál, Forró, Fülöp, Liljeblad, & Kanerva, 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its intended biological target. Tetrahydroisoquinoline derivatives are known to have a wide range of physiological activities, including antispasmodic, sympathomimetic, anticonvulsant, anticoagulant, antibacterial, antitumor, and anti-arrhythmic activities .

properties

IUPAC Name |

ethyl 4-[[6,7-dimethoxy-2-[(3-methylphenyl)carbamoyl]-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N2O6/c1-5-36-28(32)20-9-11-23(12-10-20)37-18-25-24-17-27(35-4)26(34-3)16-21(24)13-14-31(25)29(33)30-22-8-6-7-19(2)15-22/h6-12,15-17,25H,5,13-14,18H2,1-4H3,(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLFMCPTKYJKLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)NC4=CC=CC(=C4)C)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Prop-2-en-1-yloxy)thieno[3,2-d]pyrimidine](/img/structure/B2545919.png)

![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2545925.png)

![N-[cyano(2-methylphenyl)methyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2545929.png)

![3-{[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]methyl}benzonitrile](/img/structure/B2545935.png)

![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2545937.png)